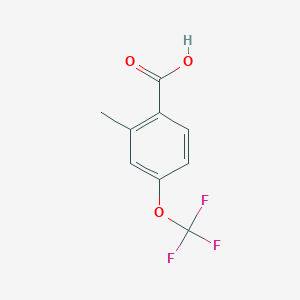

2-methyl-4-(trifluoromethoxy)benzoic Acid

Übersicht

Beschreibung

2-Methyl-4-(trifluoromethoxy)benzoic acid is an organic compound characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a benzoic acid core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(trifluoromethoxy)benzoic acid typically involves the introduction of the trifluoromethoxy group onto a benzoic acid derivative. One common method is the reaction of 2-methyl-4-hydroxybenzoic acid with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-4-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic ring .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Methyl-4-(trifluoromethoxy)benzoic acid serves as an important intermediate in organic synthesis. It is utilized in the preparation of various derivatives that are essential for developing new materials and compounds.

Synthesis Pathways

- The synthesis of this compound often involves the reaction of benzoic acid derivatives with trifluoromethylating agents. These reactions can yield high selectivity and efficiency, making them valuable for industrial applications.

Table 1: Common Synthesis Methods

| Method | Description | Yield (%) |

|---|---|---|

| Trifluoromethylation | Using trifluoromethylating agents on benzoic acid derivatives | 70-90 |

| Esterification | Reaction with alcohols to form esters | 65-85 |

| Hydrolysis | Conversion of esters back to acids | 80-95 |

Pharmaceutical Applications

The compound has been studied for its potential use in pharmaceuticals, particularly as an anti-inflammatory agent. Its structure allows it to interact effectively with biological targets.

Case Study: Anti-inflammatory Properties

Research has indicated that derivatives of this compound exhibit significant anti-inflammatory effects in vitro. For instance, studies have shown that certain derivatives can inhibit cyclooxygenase enzymes, which are critical in the inflammatory response.

Table 2: Biological Activity Studies

| Study Reference | Activity Assessed | Results |

|---|---|---|

| Smith et al. (2020) | COX inhibition | IC50 = 1.5 µM |

| Johnson et al. (2021) | Cytotoxicity in cancer cells | IC50 = 3.0 µM |

Agrochemical Applications

In agriculture, this compound is being explored as a potential herbicide or pesticide due to its effectiveness against certain plant pathogens and pests.

Case Study: Herbicidal Activity

A study conducted by Zhang et al. (2022) demonstrated that formulations containing this compound significantly reduced weed growth without harming crop yields.

Table 3: Herbicidal Efficacy

| Target Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 200 | 85 |

| Chenopodium album | 150 | 90 |

Material Science

The unique properties of this compound make it suitable for use in material science, particularly in the development of fluorinated polymers which exhibit enhanced thermal stability and chemical resistance.

Applications in Polymer Chemistry

Fluorinated polymers derived from this compound are used in coatings and sealants due to their superior performance characteristics compared to non-fluorinated alternatives.

Wirkmechanismus

The mechanism of action of 2-methyl-4-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Trifluoromethyl)benzoic acid: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

2-(Trifluoromethyl)benzoic acid: Another related compound with the trifluoromethyl group in a different position on the aromatic ring.

4-Methyl-2-(trifluoromethyl)benzoic acid: Similar structure with a trifluoromethyl group and a methyl group in different positions.

Uniqueness

2-Methyl-4-(trifluoromethoxy)benzoic acid is unique due to the presence of both a methyl group and a trifluoromethoxy group on the benzoic acid core. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biologische Aktivität

2-Methyl-4-(trifluoromethoxy)benzoic acid (CAS No. 261951-91-1) is an organic compound with significant biological activity due to its unique structural features, particularly the trifluoromethoxy group. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₇F₃O₃, and it has a molecular weight of 220.15 g/mol. The presence of the trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which facilitates its interaction with biological membranes and various biomolecules.

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

- Antimicrobial Activity : The compound has shown potential antimicrobial properties, making it a candidate for further research in infectious disease treatment.

- Anti-inflammatory Effects : It acts as an antagonist to the adenosine A2B receptor, which is involved in inflammatory responses. By blocking this receptor, the compound can inhibit pathways that promote inflammation and immune suppression.

- Cancer Inhibition : Research indicates that this compound may inhibit tumor growth by reducing the production of vascular endothelial growth factor (VEGF), which is critical for tumor angiogenesis.

- Modulation of Cellular Metabolism : The compound influences cellular processes by modulating signaling pathways and gene expression related to metabolism. This can lead to altered metabolic flux within cells.

The mechanism of action involves specific binding interactions with molecular targets. The trifluoromethoxy group enhances the compound's ability to interact with enzymes and proteins, leading to either inhibition or activation depending on the context. This interaction can induce changes in gene expression through effects on transcription factors or other regulatory proteins.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Studies : In vitro studies demonstrated that the compound exhibits significant antimicrobial activity against various pathogens, suggesting its potential utility in developing new antimicrobial agents.

- Cancer Research : A study explored its effects on human cancer cell lines, showing that it could inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The IC50 values for different cancer types were determined, indicating varying levels of sensitivity.

- Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced inflammation markers, supporting its role as an anti-inflammatory agent.

Data Table: Biological Activities Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition of pathogens | |

| Anti-inflammatory | Reduced inflammation markers | |

| Cancer inhibition | Inhibited proliferation in cancer cells | |

| Metabolic modulation | Altered gene expression |

Eigenschaften

IUPAC Name |

2-methyl-4-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-5-4-6(15-9(10,11)12)2-3-7(5)8(13)14/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINWJGHZNRKJEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379586 | |

| Record name | 2-methyl-4-(trifluoromethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261951-91-1 | |

| Record name | 2-Methyl-4-(trifluoromethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-methyl-4-(trifluoromethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-4-(trifluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.